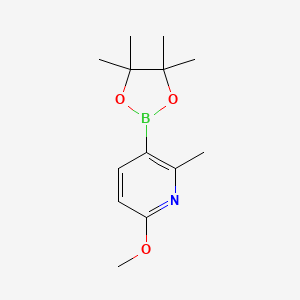

![molecular formula C7H11Cl2N3O2 B1403307 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride CAS No. 126167-33-7](/img/structure/B1403307.png)

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride

Vue d'ensemble

Description

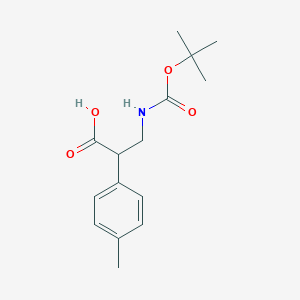

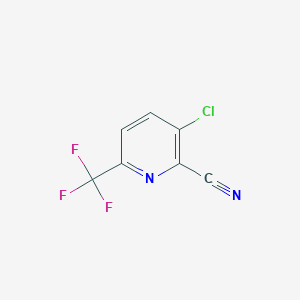

“4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride”, also known as “4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine”, can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.08 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique

Chemical Derivatives and Synthesis

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride is a versatile chemical that serves as a precursor for various derivatives, as seen in the synthesis of spinacines and their cyclic hydantoin derivatives. Klutchko et al. (1991) detail the synthesis of these derivatives using the Pictet-Spengler reaction of N im -substituted histidines (Klutchko et al., 1991). Similarly, Yıldırım et al. (2005) describe the transformation of 1H-pyrazole-3-carboxylic acid into 3H-imidazo[4,5-b] pyridine derivatives through specific reactions (Yıldırım et al., 2005).

Pharmacological Research

In pharmacological research, this compound has shown potential as a kinase inhibitor. Han et al. (2012) identified it as a part of a new class of VEGFR-2 kinase inhibitors, synthesizing various esters to evaluate their inhibitory activity (Han et al., 2012). Additionally, Swanson et al. (2016) incorporated this compound in the synthesis of P2X7 antagonists, specifically JNJ 54166060, a potent P2X7 antagonist with promising pharmacokinetic and safety profiles (Swanson et al., 2016).

Solid Phase Synthesis

In the domain of synthetic chemistry, Hutchins and Chapman (1996) developed a method for preparing tetrahydroisoquinolines and tetrahydroimidazopyridines on a solid support, illustrating the compound's utility in facilitating complex chemical syntheses (Hutchins & Chapman, 1996).

Potential Anticancer Agents

A significant area of interest is the development of potential anticancer agents. Temple et al. (1987) synthesized imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, examining their activity as mitotic inhibitors with antitumor potential in mice (Temple et al., 1987).

Novel Synthesis Approaches

New approaches to synthesis are also being explored. Ahmed et al. (2005) reported a microwave-assisted synthesis method for imidazo- and pyrimidopyrido thieno[2,3-d]pyrimidines, indicating the flexibility and adaptability of this compound in various synthetic procedures (Ahmed et al., 2005).

Chemical Properties and Reactions

Exploring the chemical properties and reactions of this compound, Lomov et al. (2014) investigated the aromatization of tetrahydroimidazo[4,5-c]pyridine derivatives, contributing to the understanding of its chemical behavior and potential applications (Lomov et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-4(1-2-8-6)9-3-10-5;;/h3,6,8H,1-2H2,(H,9,10)(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFDWRPJISROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B1403244.png)